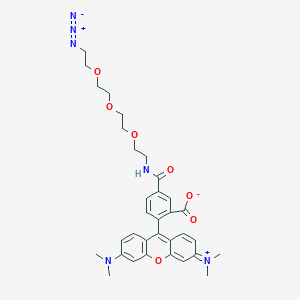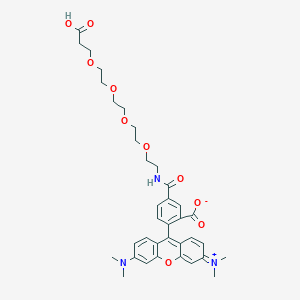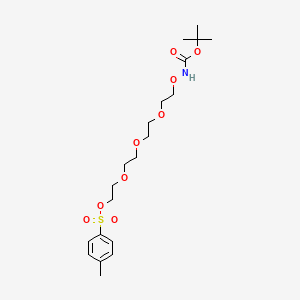
Boc-Aminooxy-PEG4-Tos
概要
説明
Boc-Aminooxy-PEG4-Tos is a compound that serves as a polyethylene glycol-based linker for proteolysis-targeting chimeras (PROTACs). It facilitates the formation of PROTAC molecules by joining two essential ligands, enabling selective protein degradation through the ubiquitin-proteasome system within cells . This compound contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and a tosyl group, which makes it a versatile crosslinker in various chemical and biological applications .
作用機序
Target of Action
Boc-Aminooxy-PEG4-Tos is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases play a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation .
Mode of Action
This compound operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, maintaining cellular homeostasis. By linking an E3 ubiquitin ligase ligand to a target protein ligand, this compound facilitates the ubiquitination and subsequent degradation of the target protein .
Result of Action
The primary result of this compound’s action is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, it can modulate protein levels within the cell, potentially leading to various molecular and cellular effects depending on the specific target protein.
生化学分析
Biochemical Properties
Boc-Aminooxy-PEG4-Tos plays a significant role in biochemical reactions as a linker for PROTACs. It joins two essential ligands: one for an E3 ubiquitin ligase and the other for the target protein. This interaction facilitates the selective degradation of target proteins by exploiting the intracellular ubiquitin-proteasome system . The compound’s PEG-based structure enhances its solubility and stability, making it an effective tool in biochemical research.
Cellular Effects
This compound influences various cellular processes by enabling the degradation of specific proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By targeting and degrading specific proteins, this compound can modulate cellular functions and potentially alter cellular behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs. The compound binds to an E3 ubiquitin ligase and a target protein, bringing them into proximity. This interaction facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . This process effectively reduces the levels of the target protein within the cell, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C for up to three years in its pure form . Its stability in solution may vary, with recommended storage at -80°C for up to six months .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound may effectively degrade target proteins without causing significant adverse effects. At higher dosages, there may be threshold effects, including potential toxicity or adverse reactions . It is essential to determine the optimal dosage to achieve the desired effects while minimizing any harmful outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins . This interaction can influence metabolic flux and metabolite levels within the cell, potentially affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and effectiveness . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . By understanding the subcellular localization, researchers can better predict and control the compound’s effects on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Aminooxy-PEG4-Tos involves multiple steps. Initially, the aminooxy group is protected with a tert-butoxycarbonyl (Boc) group. The polyethylene glycol (PEG) spacer is then introduced, followed by the attachment of the tosyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures to maintain its stability and prevent degradation .
化学反応の分析
Types of Reactions
Boc-Aminooxy-PEG4-Tos undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions.
Deprotection: The Boc-protected aminooxy group can be deprotected under mild acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Mild acids such as trifluoroacetic acid (TFA) are used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include the deprotected aminooxy-PEG4-tosylate and various substituted derivatives depending on the nucleophile used in the substitution reactions .
科学的研究の応用
Boc-Aminooxy-PEG4-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Industry: Used in the production of specialized polymers and materials with specific functional properties
類似化合物との比較
Similar Compounds
Aminooxy-PEG4-Tosylate: Similar structure but without the Boc protecting group.
Boc-Aminooxy-PEG2-Tos: Shorter PEG spacer.
Boc-Aminooxy-PEG8-Tos: Longer PEG spacer.
Uniqueness
Boc-Aminooxy-PEG4-Tos is unique due to its optimal PEG spacer length, which provides a balance between solubility and flexibility. The Boc protecting group allows for selective deprotection under mild conditions, making it versatile for various applications .
特性
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO9S/c1-17-5-7-18(8-6-17)31(23,24)29-16-14-27-12-10-25-9-11-26-13-15-28-21-19(22)30-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUQOOWAYCBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCONC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


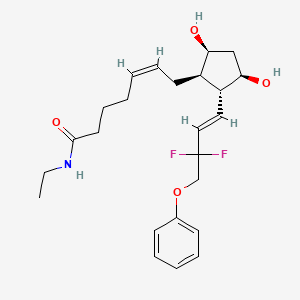
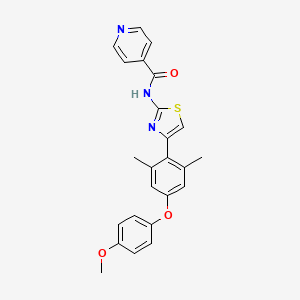
![4-[4-(3,4-Difluorophenyl)-2-pyrimidinyl]-N-3-pyridazinyl-1-piperazinecarboxamide](/img/structure/B611121.png)

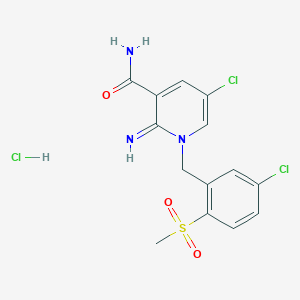
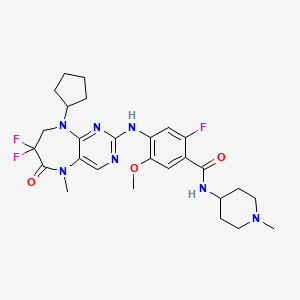
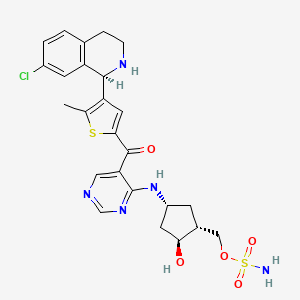

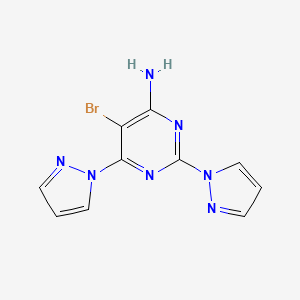
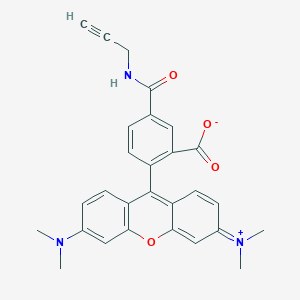
![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)
